molecular formula C19H17NO2S B14248367 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- CAS No. 439667-97-7

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-

Cat. No.: B14248367
CAS No.: 439667-97-7
M. Wt: 323.4 g/mol
InChI Key: VDXITXKENBMEIA-UHFFFAOYSA-N
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Description

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- is a compound with the molecular formula C19H17NO2S and a molecular weight of 323.415 Aziridines are a class of organic compounds characterized by a three-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- typically involves the nucleophilic ring-opening of epoxides with sulfonamides. For instance, 2-benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine can be synthesized in two steps: the first step involves the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide (2,4,6-triisopropylbenzenesulfonamide) . Industrial production methods may vary, but they generally follow similar principles of nucleophilic substitution and ring closure.

Chemical Reactions Analysis

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets and pathways, leading to various biological and chemical effects. The specific molecular targets and pathways involved depend on the context of its application, such as in polymerization or biomedical research .

Comparison with Similar Compounds

Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- can be compared with other aziridine derivatives, such as:

Properties

CAS No.

439667-97-7

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-naphthalen-2-ylaziridine

InChI

InChI=1S/C19H17NO2S/c1-14-6-10-18(11-7-14)23(21,22)20-13-19(20)17-9-8-15-4-2-3-5-16(15)12-17/h2-12,19H,13H2,1H3

InChI Key

VDXITXKENBMEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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